Scientific Field: Medicinal Chemistry Research
Application Summary: A series of novel indazole derivatives, including compounds similar to Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate, have been synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant activities .
Methods of Application: The synthesized compounds were assessed for their ability to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay .
Results: Among the compounds screened, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver) when compared with the standard methotrexate . These compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development .
Scientific Field: BMC Chemistry
Application Summary: Imidazole containing compounds, which are structurally similar to Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate, have been synthesized and evaluated for their anti-tubercular activity .
Methods of Application: The synthesized compounds were evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain by MABA assay using Isoniazid as a reference drug .
Application Summary: Indazole, a heterocyclic compound similar to Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate, has been found to have anti-inflammatory properties .
Methods of Application: New 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models (Freund’s adjuvant-induced arthritis and carrageenan-induced edema) .
Results: 3-Phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .
Application Summary: A series of novel indazole derivatives, including compounds similar to Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate, have been synthesized and evaluated for their antioxidant activities .
Methods of Application: The synthesized compounds were screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity .
Results: Compounds 11n, 11p, 11q, and 11v have shown significant OH radical scavenging activities, also compounds 11c, 11h, and 11k were found to have a DPPH radical scavenging activity and compounds 11a and 11m exhibited better SOR scavenging activity when compared with the reference compound ascorbic acid .
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate is a synthetic compound with the molecular formula and a molecular weight of approximately 289.51 g/mol. This compound features a complex indazole structure, characterized by the presence of bromine and chlorine substituents at the 5 and 6 positions, respectively, of the indazole ring. The carboxylate group is esterified with a methyl group, enhancing its solubility and reactivity in various chemical environments .
There is no current information available on the specific mechanism of action of MBCIC. However, indazole-4-carboxylates have been investigated for their potential antibacterial and antifungal activities []. Further research is required to elucidate the mechanism by which MBCIC interacts with biological systems.
These reactions highlight its utility in organic synthesis, particularly in creating more complex bioactive molecules .
The synthesis of methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate typically involves multiple steps:
These methods allow for the efficient production of this compound while enabling modifications to tailor its properties for specific applications .
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate has potential applications in various fields:
The compound's unique structure allows for versatility in medicinal chemistry and material sciences .
Interaction studies involving methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that:
Further research is needed to elucidate these interactions fully and understand their implications for drug design and development .
Several compounds share structural similarities with methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Methyl 5-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | Lacks chlorine; different biological activity |
| Methyl 6-chloro-1H-indazole-4-carboxylate | C9H7ClN2O2 | Lacks bromine; may exhibit different reactivity |
| Methyl 5-fluoro-6-chloro-1H-indazole-4-carboxylate | C9H6ClF N2O2 | Fluorine substitution may enhance biological properties |
These compounds illustrate variations in halogen substitution that can significantly influence their chemical reactivity and biological activity, making methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate a unique candidate for further exploration in drug development .
Nuclear magnetic resonance spectroscopy represents the cornerstone analytical technique for structural elucidation of methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate. The multinuclear approach, encompassing proton, carbon-13, and nitrogen-15 nuclei, provides comprehensive insight into the electronic environment and connectivity patterns within this halogenated heterocyclic system [1] [2].
The ¹H nuclear magnetic resonance spectrum of methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate exhibits characteristic resonance patterns that reflect the electronic perturbations induced by halogen substitution. The aromatic proton region displays distinctive chemical shift distributions influenced by the electron-withdrawing effects of both bromine and chlorine substituents [1] [3].
The most diagnostic resonance appears as the H-3 proton, typically observed between δ 7.98-8.54 parts per million, manifesting as either a singlet or doublet depending on coupling interactions with the indazole nitrogen atoms. This downfield positioning results from the deshielding effect of the adjacent nitrogen atoms and the electron-deficient aromatic system created by halogen substitution [3] [4].
The remaining aromatic protons (H-7) exhibit chemical shifts in the range of δ 7.77-8.78 parts per million, with multiplicities influenced by ortho- and meta-coupling patterns. The absence of H-4, H-5, and H-6 protons due to halogen substitution and carboxylate functionality creates a simplified aromatic region that facilitates unambiguous assignment [3].
| Proton | Chemical Shift Range (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-3 | 7.98-8.54 | s or d | Most downfield aromatic |
| H-7 | 7.77-8.78 | m | Meta to NH |
| NH | 13.95-14.83 | s | Variable with solvent |
| COOCH₃ | 3.92-4.03 | s | Ester methyl |
The indazole nitrogen-hydrogen proton resonates in the characteristic range of δ 13.95-14.83 parts per million, appearing as a broad singlet due to rapid exchange phenomena. This extreme downfield chemical shift reflects the enhanced acidity of the indazole nitrogen-hydrogen bond, particularly pronounced in the presence of electron-withdrawing halogen substituents [5] [3].
The methyl ester functionality manifests as a sharp singlet at δ 3.92-4.03 parts per million, representing the methoxy group attached to the carboxylate carbon. This resonance remains relatively unperturbed by halogen substitution, maintaining its characteristic chemical shift and multiplicity [4].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information regarding the carbon skeleton of methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate, revealing the electronic effects of halogen substitution on individual carbon environments [2] [6].
The carbonyl carbon of the ester functionality exhibits characteristic chemical shifts in the range of δ 160-174 parts per million, with the precise position influenced by the electron-withdrawing effects of the halogenated aromatic system. This deshielding phenomenon results from the cumulative electronic perturbations transmitted through the conjugated π-system [2] [4].
| Carbon | Chemical Shift Range (ppm) | Halogen Effects | Notes |
|---|---|---|---|
| C-3 | 132-147 | Deshielded by Br/Cl | Pyrazole carbon |
| C-3a | 123-127 | Minimal change | Quaternary fusion |
| C-4 | - | - | Substituted by COOMe |
| C-5 | - | - | Substituted by Br |
| C-6 | - | - | Substituted by Cl |
| C-7 | 107-139 | Shielded by electron withdrawal | Most shielded aromatic |
| C-7a | 137-149 | Deshielded | Quaternary fusion |
| COO | 160-174 | Deshielded by halogen | Ester carbonyl |
| OCH₃ | 52-53 | Unaffected | Methyl ester |
The quaternary carbon atoms C-3a and C-7a display chemical shifts at δ 123-127 and δ 137-149 parts per million respectively, reflecting their distinct electronic environments within the fused ring system. The substantial difference between these resonances indicates asymmetric electronic distribution caused by the specific substitution pattern [2] [6].
Carbon atoms bearing halogen substituents demonstrate significant chemical shift perturbations. The carbon bearing the bromine substituent (C-5) and chlorine substituent (C-6) are expected to exhibit substantial deshielding effects, while C-7 shows relative shielding due to the cumulative electron-withdrawing effects of the halogen substituents [2].
Nitrogen-15 nuclear magnetic resonance spectroscopy provides unique insights into the electronic structure of the indazole nitrogen atoms in methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate. The two nitrogen environments exhibit distinct chemical shift characteristics reflecting their different hybridization states and electronic environments [5] [7] [8].
The N-1 nitrogen, characterized as pyridine-like, exhibits chemical shifts in the range of δ -170 to -180 parts per million relative to nitromethane. This substantial deshielding reflects the sp² hybridization and the electron-deficient nature of this nitrogen center, particularly enhanced by halogen substitution [5] [8].
| Nitrogen | Chemical Shift Range (ppm) | Notes | Coupling Constants |
|---|---|---|---|
| N-1 | -170 to -180 | Pyridine-like nitrogen, more deshielded | ¹JN1-H3 = 5.5-7.9 Hz |
| N-2 | -45 to -70 | Pyrrole-like nitrogen, more shielded | ²JN2-H3 = 9.2-13.0 Hz |
The N-2 nitrogen demonstrates significantly different chemical shift behavior, resonating in the range of δ -45 to -70 parts per million. This relatively shielded position reflects the pyrrole-like character of this nitrogen atom, which participates in different bonding interactions within the indazole framework [5] [7].
Scalar coupling interactions between nitrogen-15 nuclei and adjacent protons provide additional structural information. The one-bond nitrogen-proton coupling constant ¹JN1-H3 ranges from 5.5 to 7.9 hertz, while the two-bond coupling ²JN2-H3 exhibits values between 9.2 and 13.0 hertz. These coupling patterns confirm the connectivity and provide insights into the electronic distribution within the heterocyclic system [7] [3].
The influence of halogen substituents on nitrogen-15 chemical shifts manifests as subtle but measurable perturbations. Electron-withdrawing halogens induce slight deshielding of the N-1 nitrogen while exerting minimal effects on the N-2 position, consistent with the electronic transmission pathways within the aromatic system [5] [8].
Mass spectrometry of methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate reveals characteristic fragmentation pathways that provide structural confirmation and insights into the molecular stability patterns. The electron impact ionization process generates distinctive fragment ions that reflect the unique electronic properties imparted by halogen substitution [9] [10] [11].
The molecular ion peak of methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate appears at m/z 289, corresponding to the intact molecular formula C₉H₆BrClN₂O₂. The presence of both bromine and chlorine substituents creates a characteristic isotope pattern that serves as a definitive molecular fingerprint. The isotope cluster exhibits peaks at m/z 289, 291, and 293, reflecting the natural abundance ratios of ⁷⁹Br/⁸¹Br (approximately 1:1) and ³⁵Cl/³⁷Cl (approximately 3:1) [9] [11].
The relative intensity of the molecular ion typically remains low to moderate due to the inherent instability introduced by halogen substituents. This characteristic behavior reflects the propensity for halogen loss under electron impact conditions, leading to preferential formation of fragment ions [10] [11].
The most abundant fragment ion appears at m/z 145, corresponding to the formation of an indazole acylium cation [C₇H₅N₂O]⁺. This base peak results from the loss of both halogen substituents and the methoxy group, generating a stabilized aromatic cation system. The high relative intensity of this fragment reflects the thermodynamic stability of the indazole acylium structure [9] [10].
| Fragment Ion (m/z) | Assignment | Relative Intensity | Fragmentation Type | Notes |
|---|---|---|---|---|
| 145 | Indazole acylium cation | High | Acylium formation | Characteristic base peak |
| 254 | Loss of Cl [M-35]⁺ | Medium | Halogen loss | Isotope pattern visible |
| 224 | Loss of Br [M-65]⁺ | Medium | Halogen loss | Isotope pattern visible |
| 286 | Alpha cleavage [M-CH₃]⁺ | Medium | Alpha cleavage | Common in esters |
| 219 | Rearrangement fragment | Low | Ring rearrangement | Unique to carboxylates |
Secondary fragmentation processes involve the preferential loss of individual halogen atoms. The loss of chlorine (35 mass units) generates a fragment at m/z 254, while bromine elimination (79/81 mass units) produces ions at m/z 210/208. These halogen loss processes demonstrate the relatively weak carbon-halogen bonds in the activated aromatic system [10] [11].
Alpha cleavage adjacent to the carbonyl functionality produces a fragment at m/z 286, corresponding to the loss of a methyl radical from the ester group. This fragmentation pathway represents a common mechanism in methyl ester compounds and provides confirmation of the ester functionality [9].
A characteristic rearrangement fragment appears at m/z 219, resulting from a complex intramolecular process involving the carboxylate functionality and the indazole ring system. This rearrangement likely proceeds through nucleophilic attack of an oxygen atom on the nitrogen-2 position, followed by cyclization and subsequent fragmentation [9].
The formation of this rearrangement ion provides valuable structural information specific to indazole carboxylate derivatives, serving as a diagnostic marker for this compound class. The relatively low intensity of this fragment reflects the higher energy barrier associated with the rearrangement process compared to simple bond cleavage reactions [9] [10].
Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate. The spectral signatures reflect the unique electronic environment created by halogen substitution and offer insights into intermolecular interactions and solid-state packing arrangements [12] [4].
The indazole nitrogen-hydrogen stretching vibration manifests as a characteristic absorption in the range of 3200-3600 cm⁻¹. This broad, medium to strong intensity band reflects the acidic nature of the indazole nitrogen-hydrogen bond, which is enhanced by the electron-withdrawing effects of halogen substituents [12] [4].
The band broadening observed in this region indicates extensive hydrogen bonding interactions, both intramolecular and intermolecular in nature. The precise frequency position within this range depends on the specific hydrogen bonding environment and crystal packing arrangements [12].
The ester carbonyl functionality exhibits a sharp, strong absorption band in the range of 1710-1740 cm⁻¹. The position of this band reflects the electron-withdrawing influence of the halogenated aromatic system, which increases the carbonyl stretching frequency compared to simple aliphatic esters [4] [13].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| N-H stretch (indazole) | 3200-3600 | Medium-Strong | Broad, hydrogen bonded |
| C=O stretch (ester) | 1710-1740 | Strong | Sharp, characteristic |
| C=C aromatic | 1450-1600 | Medium | Multiple bands |
| C-N stretch | 1230-1350 | Medium | Variable intensity |
| C-H aromatic | 3000-3100 | Medium | Multiple peaks |
| C-Br stretch | 500-700 | Medium | Lower frequency |
| C-Cl stretch | 700-800 | Strong | Higher frequency |
The sharpness and high intensity of the carbonyl band indicate minimal resonance interactions with the aromatic system, suggesting that the ester functionality maintains its distinct electronic character despite conjugation with the indazole ring [4].
The aromatic carbon-carbon stretching vibrations appear as multiple bands in the region of 1450-1600 cm⁻¹. The pattern and intensities of these bands reflect the substitution pattern and electronic perturbations induced by halogen atoms [4] [13].
Aromatic carbon-hydrogen stretching vibrations manifest in the region of 3000-3100 cm⁻¹, appearing as multiple weak to medium intensity peaks. The reduced number of these vibrations compared to unsubstituted indazole derivatives reflects the replacement of aromatic hydrogens with halogen substituents [4].
The carbon-bromine stretching vibration appears in the range of 500-700 cm⁻¹, manifesting as a medium intensity absorption. This relatively low frequency reflects the longer carbon-bromine bond length and reduced bond strength compared to other carbon-heteroatom bonds [12] [4].
The carbon-chlorine stretching mode exhibits higher frequency characteristics, appearing in the range of 700-800 cm⁻¹ with strong intensity. The higher frequency compared to the carbon-bromine stretch reflects the shorter bond length and higher bond strength of the carbon-chlorine interaction [12] [4].
These halogen-carbon stretching modes provide definitive confirmation of halogen substitution and allow discrimination between different halogen substituents based on their characteristic frequency ranges and intensity patterns [12].
X-ray photoelectron spectroscopy provides surface-sensitive elemental and chemical state information for methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate, with particular emphasis on the electronic environments of halogen substituents. This technique offers unique insights into the charge distribution and bonding characteristics of bromine and chlorine atoms within the aromatic framework [14] [15] [16].
The bromine 3d core level region exhibits a characteristic spin-orbit doublet with the 3d₅/₂ component appearing at binding energies of 70.0-70.5 electron volts and the 3d₃/₂ component at 71.0-71.5 electron volts. The spin-orbit splitting of approximately 1.0 electron volt confirms the aromatic carbon-bromine bonding environment [14] [16].
The relatively low binding energy compared to ionic bromide species indicates significant covalent character in the carbon-bromine bond. The chemical shift relative to elemental bromine reflects the electron-withdrawing influence of the indazole ring system and the effects of neighboring chlorine substitution [15] [16].
| Element | Binding Energy (eV) | Chemical Environment | Peak Width FWHM (eV) | Notes |
|---|---|---|---|---|
| Br 3d₅/₂ | 70.0-70.5 | Aromatic C-Br | 1.0-1.2 | Spin-orbit doublet |
| Br 3d₃/₂ | 71.0-71.5 | Aromatic C-Br | 1.0-1.2 | Spin-orbit doublet |
| Cl 2p₃/₂ | 200.0-200.5 | Aromatic C-Cl | 1.2-1.4 | Spin-orbit doublet |
| Cl 2p₁/₂ | 201.5-202.0 | Aromatic C-Cl | 1.2-1.4 | Spin-orbit doublet |
The peak width (full width at half maximum) of 1.0-1.2 electron volts indicates a chemically homogeneous bromine environment, consistent with substitution at a single aromatic position. Asymmetric peak shapes may indicate satellite structure arising from molecular orbital effects [16].
The chlorine 2p core level region displays a spin-orbit doublet with the 2p₃/₂ component at 200.0-200.5 electron volts and the 2p₁/₂ component at 201.5-202.0 electron volts. The larger spin-orbit splitting of approximately 1.5 electron volts reflects the higher nuclear charge and stronger spin-orbit coupling of chlorine compared to bromine [14] [16].
The binding energy position indicates aromatic carbon-chlorine bonding with substantial covalent character. The chemical environment differs measurably from both ionic chloride and molecular chlorine, confirming integration into the aromatic framework [16].
The slightly broader peak widths (1.2-1.4 electron volts full width at half maximum) compared to bromine may reflect additional chemical complexity arising from through-space interactions with the adjacent carboxylate functionality [16].
The nitrogen 1s region reveals two distinct chemical environments corresponding to the N-1 and N-2 positions of the indazole ring system. The N-1 nitrogen exhibits binding energies of 399.5-400.0 electron volts, while the N-2 nitrogen appears at 400.5-401.0 electron volts [15] [16].
| Element | Binding Energy (eV) | Chemical Environment | Notes |
|---|---|---|---|
| N 1s (N-1) | 399.5-400.0 | Pyridine-like N | More electronegative |
| N 1s (N-2) | 400.5-401.0 | Pyrrole-like N | Less electronegative |
| C 1s (aromatic) | 284.5-285.0 | Aromatic carbon | Reference peak |
| C 1s (carbonyl) | 288.5-289.0 | Ester carbonyl | Deshielded by O |
The higher binding energy of the N-2 nitrogen reflects its greater electron density and pyrrole-like character, while the N-1 nitrogen exhibits pyridine-like behavior with reduced electron density. These binding energy differences provide direct evidence for the electronic asymmetry within the indazole heterocycle [15].
The ester carbonyl carbon exhibits substantially higher binding energy at 288.5-289.0 electron volts, reflecting the electron-deficient nature of this carbon center due to bonding with two electronegative oxygen atoms [16].
The oxygen 1s region reveals two distinct environments: the carbonyl oxygen at 531.5-532.0 electron volts and the methoxy oxygen at 533.0-533.5 electron volts. This binding energy difference reflects the different bonding situations and charge distributions of these oxygen atoms [16].